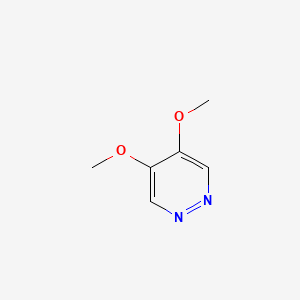

4,5-Dimethoxypyridazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-7-8-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUNAAAGUTYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514744 | |

| Record name | 4,5-Dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-48-2 | |

| Record name | 4,5-Dimethoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ubiquitous Role of Nitrogen Heterocycles

Nitrogen heterocycles are fundamental building blocks in the molecular architecture of life. rsc.orgnih.gov They are integral components of numerous natural products, including essential vitamins like thiamine (B1217682) (B1), riboflavin (B1680620) (B2), and nicotinamide (B372718) (B3), as well as alkaloids such as serotonin, morphine, and caffeine. rsc.orgnih.gov This natural prevalence has inspired chemists to explore their synthetic analogues, leading to a vast array of applications.

In the pharmaceutical industry, nitrogen heterocycles are of paramount importance. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59-60% of small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgopenmedicinalchemistryjournal.commsesupplies.com This high frequency is attributed to their ability to engage in various biological interactions, including hydrogen bonding with DNA, which is a key mechanism for many anti-cancer agents. nih.gov Furthermore, their structural diversity allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, which are crucial for optimizing drug absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. nih.gov Beyond medicine, these compounds are utilized as corrosion inhibitors, polymers, agrochemicals, and dyes. openmedicinalchemistryjournal.com

The Versatility of the Pyridazine Core

The pyridazine (B1198779) ring, a key member of the diazine family, is a privileged structure in medicinal chemistry. scholarsresearchlibrary.com Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding, make it an attractive scaffold for drug design. nih.gov The presence of two adjacent nitrogen atoms creates an electron-deficient π-system, which influences its reactivity and stability. liberty.edu

The versatility of the pyridazine core lies in its amenability to functionalization at various positions around the ring, making it a valuable building block for creating diverse molecular architectures. scholarsresearchlibrary.comsemanticscholar.org This has led to the development of a wide range of pyridazine derivatives with a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial properties. nih.govnih.govjournalijcar.org Several approved drugs, such as the antidepressant Minaprine, the gonadotropin-releasing hormone receptor antagonist Relugolix, and the tyrosine kinase 2 inhibitor Deucravacitinib, feature a pyridazine core, highlighting its clinical significance. nih.gov

A Historical Perspective on Substituted Pyridazines

The term "pyridazine" was first introduced by Knorr in 1885. liberty.edu A year later, Fischer accomplished the first synthesis of a substituted pyridazine (B1198779). However, it wasn't until nearly a decade later that Taüber successfully synthesized the parent pyridazine with no substituents. liberty.edu For many years, research into pyridazines progressed slowly, partly because the first naturally occurring pyridazines, which were amino acids produced by Streptomyces jamaicensis, were not discovered until 1971. liberty.edu

The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in research on substituted pyridazines. This increased interest is driven by the discovery of their diverse pharmacological activities and their potential as scaffolds for new therapeutic agents. scholarsresearchlibrary.comsemanticscholar.org Advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have further fueled this expansion by enabling the rapid and efficient synthesis of a wide variety of functionalized pyridazine derivatives. nih.gov

The Emerging Significance of 4,5 Dimethoxypyridazine

De Novo Synthesis of the this compound Ring System

The foundational step in accessing this class of compounds is the construction of the pyridazine ring itself. This process, known as de novo synthesis, involves building the heterocyclic core from acyclic precursors. prolekare.czpixorize.comactanaturae.rusynbio-tech.com

Strategies for Pyridazine Ring Construction

A primary and versatile strategy for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. acs.orgyoutube.com This method allows for the formation of the core dihydropyridazine (B8628806) structure, which can then be aromatized to the pyridazine. The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the resulting pyridazine ring. For instance, the use of appropriately substituted maleic hydrazide derivatives can lead to the desired oxygenation pattern.

Another significant approach is the use of cycloaddition reactions. beilstein-journals.org These reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), can provide a convergent and often stereocontrolled route to highly substituted pyridazine systems. baranlab.org For example, an inverse-demand Diels-Alder reaction between an electron-rich dienophile and an electron-poor 1,2,4,5-tetrazine (B1199680) can yield a dihydropyridazine intermediate, which subsequently eliminates dinitrogen to afford the aromatic pyridazine ring.

| Starting Materials | Reaction Type | Key Features | Reference(s) |

| 1,4-Dicarbonyl Compounds + Hydrazine | Condensation/Aromatization | Versatile for various substitution patterns. | researchgate.net, acs.org |

| Substituted Maleic Hydrazides | Chlorination/Substitution | Provides access to functionalized pyridazines. | |

| 1,2,4,5-Tetrazines + Alkenes | Inverse-Demand Diels-Alder | Convergent route to highly substituted pyridazines. | baranlab.org |

Regioselective Introduction of Methoxy Groups

Once the pyridazine ring is formed, the introduction of methoxy groups at the C4 and C5 positions is a crucial step. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridazine precursor, typically 4,5-dichloropyridazine. The reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) leads to the displacement of the chloro groups by methoxy groups. nih.govwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

The regioselectivity of this methoxylation can be influenced by the electronic nature of other substituents on the pyridazine ring and the reaction conditions. For instance, in unsymmetrically substituted dichloropyridazines, the position of the incoming methoxy group can often be directed by the electronic effects of the existing substituents. researchgate.net Microwave-assisted synthesis has been shown to improve reaction times and regioselectivity in some cases.

A patent describes the synthesis of 4,5-dihydroxypyridazine from this compound, implying the existence of a synthetic route to the dimethoxy compound, likely from a dichloropyridazine precursor like 3,6-dichloropyridazine. google.com

| Precursor | Reagent | Reaction Conditions | Product | Reference(s) |

| 4,5-Dichloropyridazine | Sodium Methoxide | Methanol or DMF | This compound | , wikipedia.org |

| 3,6-Dichloropyridazine | Sodium Methoxide | Not specified | 3,6-Dimethoxypyridazine | google.com, smolecule.com |

Post-Synthetic Functionalization and Derivatization of this compound Analogues

With the core this compound structure in hand, further modifications can be introduced to synthesize a diverse range of analogues. These functionalization strategies are vital for tuning the electronic and steric properties of the molecule for various applications.

Organometallic Approaches: Metal-Halogen and Metal-Hydrogen Exchange Reactions

Organometallic chemistry provides powerful tools for the functionalization of pyridazine rings. researchgate.net Metal-halogen exchange reactions are particularly useful for introducing a wide array of electrophiles. lookchem.comthieme-connect.comresearchgate.netgoogle.comresearchgate.net For instance, treating a halogenated dimethoxypyridazine, such as 4-iodo-3,6-dimethoxypyridazine, with an organolithium reagent or a Grignard reagent at low temperatures generates a pyridazinyl-metal intermediate. This intermediate can then be reacted with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups. The use of "turbo" Grignard reagents, which are mixtures of a Grignard reagent and a lithium salt, can enhance the efficiency of these exchange reactions. researchgate.net

Directed ortho-metalation (DoM) is another powerful strategy that utilizes a directing group on the pyridazine ring to guide metalation to a specific adjacent position. uni-muenchen.de While not directly demonstrated for this compound itself in the provided context, this methodology is broadly applicable to functionalized aromatic and heteroaromatic systems. uni-muenchen.de

| Reaction Type | Reagents | Key Feature | Reference(s) |

| Metal-Halogen Exchange | Organolithium or Grignard Reagents | Introduction of various electrophiles at a halogenated position. | lookchem.com, thieme-connect.com, researchgate.net |

| Directed ortho-Metalation | Organolithium bases with a directing group | Regiospecific functionalization adjacent to a directing group. | uni-muenchen.de, researchgate.net |

Nucleophilic Aromatic Substitution Reactions on Halogenated Dimethoxypyridazines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine chemistry. wikipedia.orgthieme-connect.de The electron-deficient nature of the pyridazine ring facilitates attack by nucleophiles, especially when activated by electron-withdrawing groups. libretexts.orglibretexts.orgmasterorganicchemistry.com In the context of halogenated dimethoxypyridazines, the remaining halogen atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

For example, reacting a monochloro-dimethoxypyridazine with an amine can lead to the corresponding amino-dimethoxypyridazine. The regioselectivity of these reactions is often predictable, with attack favored at positions ortho or para to the ring nitrogens. wikipedia.org The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield and selectivity of the substitution. researchgate.net

| Substrate | Nucleophile | Typical Product | Reference(s) |

| Chloro-dimethoxypyridazine | Amines | Amino-dimethoxypyridazine | researchgate.net, |

| Chloro-dimethoxypyridazine | Alkoxides | Dialkoxy-pyridazine | nih.gov |

| Chloro-dimethoxypyridazine | Thiolates | Alkylthio-dimethoxypyridazine | smolecule.com |

Oxidation Reactions: N-Oxidation of Pyridazine Systems

The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. thieme-connect.denih.govnih.govmdpi.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. thieme-connect.de The N-oxidation alters the electronic properties of the pyridazine ring, making it more susceptible to certain types of reactions and can also influence the regioselectivity of subsequent functionalization steps.

For unsymmetrically substituted pyridazines, the site of N-oxidation (N1 or N2) is influenced by both electronic and steric factors. Generally, the more electron-rich nitrogen atom is preferentially oxidized. An alkoxy group, such as a methoxy group, at the C3 position directs oxidation almost exclusively to the N1 position. thieme-connect.de The resulting pyridazine N-oxides can serve as intermediates for further transformations. For example, treatment of a pyridazine N-oxide with phosphorus oxychloride can lead to chlorination at the position ortho or para to the N-oxide function, along with deoxygenation. thieme-connect.de

| Oxidizing Agent | Substrate Feature | Outcome | Reference(s) |

| m-CPBA, Peroxyacetic acid | Unsubstituted or symmetrically substituted pyridazine | Pyridazine N-oxide | thieme-connect.de, google.com |

| m-CPBA, Peroxyacetic acid | Unsymmetrically substituted pyridazine | Mixture of N1 and N2 oxides, regioselectivity depends on substituents. | thieme-connect.de |

| Phosphorus Oxychloride | Pyridazine N-oxide | Deoxygenation and chlorination of the ring. | thieme-connect.de |

Demethylation and De-etherification Pathways to Dihydroxypyridazines

The conversion of this compound to its corresponding dihydroxy derivative, 4,5-dihydroxypyridazine, is a critical transformation, often accomplished through demethylation or de-etherification reactions. These processes involve the cleavage of the ether bonds of the methoxy groups.

A primary method for the synthesis of 4,5-dihydroxypyridazine involves the reaction of mucochloric or mucobromic acid with hydrazine derivatives. mdpi.com Specifically, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine in aqueous acidic solutions at elevated temperatures leads to the formation of 4,5-dihalogeno-3(2H)-pyridazinones, which can be further processed to obtain the dihydroxy compound. mdpi.com Mucochloric acid itself can be prepared through methods like the oxidation of furfural (B47365) with manganese dioxide and hydrochloric acid or the continuous processing of furfural with gaseous chlorine in an aqueous hydrochloric acid solution. google.com

For the direct demethylation of aryl methyl ethers like this compound, several reagents are known to be effective, though they often require harsh conditions. acgpubs.org Boron tribromide (BBr₃) is a potent and widely used reagent for cleaving aryl methyl ethers at or below room temperature. mdma.chorgsyn.org The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether's oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.comnih.gov This method is particularly valuable for substrates that are sensitive to other acidic reagents which might cause decomposition or dehalogenation. mdma.chorgsyn.org Typically, the reaction is performed in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78°C to 0°C), and then allowed to warm to room temperature. chem-station.comcommonorganicchemistry.com It is recommended to use at least one equivalent of BBr₃ for each methoxy group. mdma.ch

Other strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as 47% hydrobromic acid (HBr) are also employed for O-demethylation, usually requiring heating to around 130°C. acgpubs.orgchem-station.com However, these methods can sometimes lead to undesired side reactions or require more vigorous conditions compared to BBr₃. acgpubs.org

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes | Citations |

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Highly effective for various substrates, including those with sensitive functional groups. Reacts violently with water. | mdma.chchem-station.comnih.govcommonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, often with heating | A strong Lewis acid, but generally less reactive than BBr₃. | acgpubs.orgchem-station.com |

| Hydrobromic Acid (HBr, 47%) | Neat or with acetic acid, ~130°C | A common Brønsted acid method; can cause ring isomerization in some complex molecules. | acgpubs.orgchem-station.com |

| Methionine / Methanesulfonic Acid | 40 °C | An efficient system for O-demethylation of certain complex molecules like oxycodone. | chim.it |

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern organic synthesis relies heavily on advanced techniques and catalysis to achieve efficient and selective transformations. The synthesis and functionalization of the this compound core are no exception, benefiting from transition metal-catalyzed reactions that allow for precise bond formation.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.govmdpi.com For pyridazine derivatives, palladium-catalyzed reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are particularly prominent. eie.grorganic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is widely used for synthesizing biaryl compounds and can be applied to functionalize the pyridazine ring. For instance, a halogenated this compound could be coupled with various aryl or vinyl boronic acids. nih.gov The development of specialized ligands and water-soluble catalysts has expanded the scope to include a broad range of heterocyclic substrates, often achieving high yields under relatively mild conditions. nih.gov Protected boronic acids, such as those with a methyliminodiacetic acid (MIDA) ester, allow for selective, sequential cross-couplings. sigmaaldrich.com

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. kuleuven.bersc.orgresearchgate.net This method has been successfully applied to pyridazinone systems to introduce alkenyl groups at specific positions, although it can require protection of the pyridazine nitrogen and specific ligands like tris(o-tolyl)phosphine for optimal results. kuleuven.beresearchgate.net

These coupling reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation with the organometallic reagent (e.g., organoboron), and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridazine Functionalization

| Reaction Name | Catalyst/Reagents | Substrates | Product Type | Citations |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., P(t-Bu)₃), Base | Halopyridazine, Aryl/vinyl boronic acid | Aryl/vinyl-substituted pyridazine | organic-chemistry.orgnih.gov |

| Mizoroki-Heck Coupling | Pd catalyst, Ligand (e.g., P(o-tolyl)₃), Base | Halopyridazine, Alkene | Alkenyl-substituted pyridazine | kuleuven.beresearchgate.netacs.org |

| Nucleophilic Substitution | Palladium catalysts | 3-Chloro-4,5-dimethoxypyridazine, Amines/thiols | Amino/thio-substituted pyridazine |

Chemo- and Regioselectivity in Synthesis

Achieving selectivity is a paramount challenge in the synthesis of polysubstituted heterocycles. In the context of this compound, both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reaction) are crucial.

The regioselectivity of reactions on the pyridazine ring is governed by the electronic properties of the ring and its substituents. The pyridazine ring is electron-deficient, which influences its reactivity towards both nucleophilic and radical attack. nih.gov The two methoxy groups at the C4 and C5 positions are electron-donating, which can direct incoming electrophiles or organometallic reagents.

In nucleophilic aromatic substitution (SNAr) reactions, the positions most susceptible to attack are typically those ortho and para to the ring nitrogens. For a substituted pyridazine, the outcome depends on the nature of both the existing substituents and the incoming nucleophile. researchgate.netuni-muenchen.de For example, on a tetrafluoropyridazine, nucleophilic attack under basic conditions favors substitution at the C4 and C5 positions, whereas acidic conditions can direct substitution to C3 and C6. researchgate.net For 4,5-disubstituted pyridazines, functionalization often occurs at the remaining open positions (C3 or C6), and the choice can be directed by the directing ability of the C4 and C5 substituents. thieme-connect.de

Radical functionalization offers an alternative approach. The regioselectivity of radical addition to π-deficient heteroarenes like pyridazine is influenced by the innate reactivity of the parent heterocycle and the electronic properties of its substituents. nih.gov Systematic studies have shown that these effects can be predictable and even tunable by adjusting reaction conditions such as solvent and pH. nih.gov

In transition metal-catalyzed cross-coupling reactions, regioselectivity is often determined by the initial position of the halide or triflate leaving group. However, in cases where direct C-H activation is possible, the inherent reactivity of the C-H bonds and the directing influence of existing groups, such as the methoxy groups in this compound, become critical in determining the site of functionalization. clockss.org

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules, including this compound and its derivatives. These methods provide a wealth of information, from the connectivity of atoms to the precise molecular weight and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. maricopa.edu The chemical shifts (δ) of the protons in this compound are influenced by the electron-withdrawing nature of the pyridazine ring and the electron-donating effect of the methoxy groups. The integration of the peaks corresponds to the number of protons, and spin-spin splitting patterns reveal adjacent protons. libretexts.org

¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the different carbon environments within a molecule. libretexts.orglibretexts.org Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of the aromatic and methoxy carbons. researchgate.net While less sensitive than ¹H NMR, it is a powerful tool for confirming the carbon skeleton. slideshare.net

2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between nuclei. hmdb.cagithub.iousask.ca

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within a spin system. usask.ca

HSQC spectra correlate directly bonded proton and carbon atoms. hmdb.ca

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure, especially for connecting different functional groups. usask.ca

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 | s | H-3, H-6 |

| ¹H | ~4.0 | s | -OCH₃ |

| ¹³C | ~150 | s | C-4, C-5 |

| ¹³C | ~140 | s | C-3, C-6 |

| ¹³C | ~55 | q | -OCH₃ |

Note: These are estimated values and can vary depending on the solvent and experimental conditions. illinois.eduucl.ac.uksigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. europa.eubioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.comchromatographyonline.com For this compound (C₆H₈N₂O₂), HRMS can confirm the molecular formula by providing a measured mass that is very close to the calculated exact mass (140.0586 g/mol ). This technique is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. hilarispublisher.comnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). vscht.czspecac.com The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. mhlw.go.jp For this compound, characteristic IR bands would include C-H stretching vibrations from the aromatic ring and the methoxy groups, C=N and C=C stretching vibrations within the pyridazine ring, and C-O stretching vibrations of the methoxy groups. pg.edu.pllibretexts.org

Raman Spectroscopy : Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. libretexts.orgresearchgate.net A key difference from IR is that Raman activity depends on a change in the polarizability of a bond during vibration, whereas IR activity depends on a change in the dipole moment. libretexts.org Therefore, symmetrical vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This makes Raman a valuable complementary tool for the complete vibrational analysis of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Trimethylchlorosilane |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide |

| Dimethylformamide dimethyl acetal |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org This powerful method provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, thereby elucidating the solid-state conformation of a molecule. For chiral molecules, X-ray crystallography is the gold standard for determining absolute stereochemistry. researchgate.netmdpi.com

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The regular, repeating arrangement of atoms within the crystal lattice acts as a diffraction grating for the X-rays. libretexts.org By analyzing the pattern and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. wikipedia.org

The solid-state conformation of molecules is not always representative of their preferred conformation in solution, as intermolecular forces and crystal packing effects can influence the geometry. mit.edu However, X-ray crystallography provides an accurate depiction of the molecule's structure in the solid phase, which is crucial for understanding its physical properties and for designing new materials. hhu.de

The determination of absolute stereochemistry is a critical application of X-ray crystallography, particularly in the fields of medicinal chemistry and pharmacology, where the biological activity of a molecule can be highly dependent on its stereochemical configuration. mdpi.comnih.gov For a chiral molecule that has been resolved into its enantiomers, X-ray crystallographic analysis of a single crystal of one enantiomer can definitively establish its absolute configuration. nih.govacs.org This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net

A study on a series of chiral C5-methyl pyridazine derivatives demonstrated the unequivocal establishment of the absolute configuration of the optically active compounds through X-ray crystallographic analysis. nih.gov This information was crucial for understanding the stereoselective interactions of these compounds with their biological targets. nih.gov

The following table presents representative crystallographic data for a substituted pyridazine derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Compound | 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate |

| Chemical Formula | C10H12BrNO4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.5090(15) Å, b = 10.776(2) Å, c = 7.1980(14) Å, β = 92.92(3)° |

| Volume | 581.7(2) ų |

| Z | 4 |

Note: This data is for a related pyridinone derivative and is provided for illustrative purposes.

Electronic Structure and Reactivity Predictions via Quantum Mechanics

Quantum mechanics, particularly through methods like Density Functional Theory (DFT), forms the bedrock of modern computational chemistry, enabling detailed analysis of molecular orbitals and reaction energetics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. materialssquare.com It is widely employed to determine optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govijarset.com

For this compound, the nitrogen atoms in the pyridazine ring and the oxygen atoms of the methoxy groups are expected to significantly influence the electronic distribution. The HOMO is likely to be localized on the electron-rich pyridazine ring and methoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. ijarset.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative, based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.6 eV | Electron-donating ability; site of oxidation |

| LUMO Energy | -0.8 eV | Electron-accepting ability; site of reduction |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Chemical reactivity and kinetic stability |

| Dipole Moment (µ) | 3.5 D | Polarity and solubility |

| Global Hardness (η) | 2.4 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.9 eV | Propensity to accept electrons |

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions, saving significant experimental effort. rsc.orgcecam.org Methods like the Stochastic Surface Walking (SSW) method can be used to explore a potential energy surface (PES) to identify low-energy reaction pathways without prior assumptions. lasphub.com By calculating the energies of reactants, transition states, and products, chemists can determine the kinetic and thermodynamic feasibility of various reactions.

For substituted pyridazines, regioselectivity is a critical aspect. The electronic nature of the substituents dictates where reactions like electrophilic substitution, nucleophilic substitution, or metalation will occur. Computational studies on methoxy-pyridines have shown that the methoxy group strongly influences the acidity of adjacent protons, thereby directing metalation to specific positions. researchgate.net In the case of this compound, the two methoxy groups at positions 4 and 5 would activate the ring. DFT calculations can predict the most acidic C-H positions (likely C3 and C6), which would be the preferred sites for deprotonation and subsequent functionalization. By modeling the transition states for substitution at different positions, the regioselectivity can be quantitatively predicted.

The stability of a molecule can be assessed computationally by calculating its thermodynamic properties, such as the heat of formation. This is particularly relevant in fields like energetic materials, where pyridazine derivatives have been explored as building blocks. uni-muenchen.de High-level quantum chemical calculations can provide accurate energetic data for parent compounds and their substituted analogues.

For this compound, DFT calculations can determine its ground-state energy. By comparing this value to the energies of its constituent elements in their standard states, the heat of formation can be derived. The introduction of substituents can have a profound impact on stability. For instance, studies on other pyridazine derivatives show that electron-withdrawing groups like nitro groups can increase the heat of formation, a desirable trait for energetic materials, while also potentially increasing sensitivity. uni-muenchen.de The two methoxy groups in this compound, being electron-donating, are expected to influence the ring's stability and reactivity profile, a factor that can be precisely quantified through computational energetic analysis. Comparing the calculated energies of different isomers or derivatives allows for a systematic evaluation of their relative stabilities. csic.es

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques like docking and molecular dynamics provide a framework for studying the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. mypresto5.jp The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

For this compound, a hypothetical docking study against a protein kinase, for example, would involve:

Preparing the 3D structure of this compound and the target kinase.

Docking the compound into the ATP-binding site of the kinase.

Analyzing the resulting poses to identify key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).

Running an MD simulation on the best-scoring pose to confirm the stability of these interactions over a simulated period (e.g., 100 nanoseconds).

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues (Example) |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Val23, Ala40, Leu95 |

| Hydrogen Bonds | 2 | Cys98 (Hinge), Asp112 |

| Hydrophobic Interactions | 5 | Met97, Phe150, Ile152 |

| Ligand RMSD (from MD) | 1.8 Å | N/A |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. wgtn.ac.nznih.gov For flexible molecules, multiple conformers can exist, and their relative populations can influence both chemical reactivity and biological activity. nih.gov

In this compound, the primary source of flexibility is the rotation of the two methoxy groups around their C-O bonds. While the pyridazine ring itself is rigid, the orientation of the methoxy substituents relative to the ring can vary. Computational methods can be used to perform a systematic conformational search by rotating these bonds and calculating the energy of each resulting geometry using DFT or force fields. mdpi.com This analysis reveals the lowest-energy (most stable) conformers.

Studies on similarly substituted aromatic rings show that the preferred conformation is often governed by a balance of steric hindrance and electronic effects, such as electrostatic repulsion between lone pairs on adjacent heteroatoms. mdpi.com For this compound analogues, understanding their conformational preferences is essential, as only specific conformers may fit into a target's binding site. This knowledge can guide the design of more rigid analogues that are "locked" in a bioactive conformation, potentially leading to improved potency and selectivity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide |

| 3,5-dimethoxypyridazine |

| 2',6'-dimethoxy-4-methyl-2,3'-bipyridine |

| 4-methoxy-pyridine |

| 2-methoxy-pyridine |

| Pyridazine |

| Adenosine triphosphate (ATP) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For the pyridazine scaffold, which is a core component of many pharmacologically active molecules, QSAR studies are instrumental in understanding how structural modifications influence activity. sarpublication.com These models allow researchers to predict the activity of untested compounds, thereby guiding the synthesis of more potent and selective molecules. nih.govnih.gov The fundamental principle is that variations in the biological activity of a group of structurally related compounds, such as pyridazine derivatives, can be correlated with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.govacs.org

The development of a predictive QSAR model is a systematic process that involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a regression model.

Dataset and Descriptors: The process begins with a training set of pyridazine derivatives with experimentally determined biological activities (e.g., IC₅₀ values). dovepress.comacs.org For each molecule in the set, computational software is used to calculate hundreds or even thousands of molecular descriptors. acs.org These descriptors quantify various aspects of the molecular structure, including:

Constitutional/Topological: Information about molecular size, shape, and branching.

Physicochemical: Properties like hydrophobicity (logP), molar refractivity, and polarizability. asianpubs.orgresearchgate.net

Electronic: Descriptors related to the distribution of electrons, such as partial atomic charges and dipole moments. acs.org

Quantum Chemical: Parameters derived from quantum mechanics calculations, like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

For instance, in a study of pyridazine derivatives as tuberculostatic agents, researchers found that hydrophobic and molar refractivity parameters at a specific position on the pyridazine ring had a significant correlation with the antitubercular activity against various strains of Mycobacterium tuberculosis. asianpubs.orgresearchgate.net

Model Building and Validation: Once descriptors are calculated, statistical techniques are employed to find the best correlation with biological activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.net The goal is to create an equation that can accurately predict the activity of a compound based on its descriptor values.

Several QSAR models have been successfully developed for various biological activities of pyridazine derivatives. In one study on vasorelaxant pyridazines, a statistically significant 2D-QSAR model was established with high correlation and predictive ability. nih.govcu.edu.eg Another project focusing on agents for Alzheimer's disease utilized both MLR and ANN methods to create robust models. researchgate.net

Table 1: Examples of Statistical Parameters for Pyridazine QSAR Models

| Biological Activity | Statistical Method | R² | q² (Cross-Validation) | F-value | Ref. |

| Vasorelaxant | MLR (CODESSA-Pro) | 0.812 | 0.715 (cvOO) | 17.97 | nih.gov |

| GABA-A Antagonism | MLR | 0.511 | - | - | dovepress.com |

| Anti-Alzheimer's | MLR | - | - | - | researchgate.net |

| Anti-Alzheimer's | ANN | - | - | - | researchgate.net |

| Tuberculostatic | Monoparametric Regression | - | Validated by LOO | - | asianpubs.org |

R² (Coefficient of determination), q² (Cross-validated R²), F (F-statistic), MLR (Multiple Linear Regression), ANN (Artificial Neural Network), LOO (Leave-one-out), cvOO (Cross-validation leave-one-out)

The primary application of a validated QSAR model is to guide the rational, in silico design of new and more effective compounds. nih.gov By analyzing the QSAR equation, medicinal chemists can identify which molecular properties and structural features are either beneficial or detrimental to the desired biological activity.

For example, a QSAR model for aminopyridazine derivatives acting as GABA-A receptor antagonists revealed that hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus were crucial for activity. dovepress.com This insight allows researchers to computationally design new analogues by introducing various hydrophobic and aromatic substituents at this specific position to enhance binding affinity.

This design process was effectively applied in a study targeting Alzheimer's disease, where a comprehensive computational approach, including 2D-QSAR, was used to investigate a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. researchgate.netnih.gov Based on the model's findings, which highlighted the key structural requirements for activity, the researchers designed 13 new pyridazine derivatives. nih.gov Subsequent in silico evaluation of these newly designed compounds for their interactions with target proteins and drug-like properties showed them to be promising candidates for further development. researchgate.netnih.gov

Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more intuitive, graphical representation of the structure-activity relationship. acs.org These methods generate 3D contour maps that show regions around the molecule where, for instance, bulky groups, electronegative groups, or hydrogen bond donors would increase or decrease activity. acs.org This visual feedback is invaluable for designing new molecules with optimized interactions with their biological target. This approach, while detailed in studies on pyridine-containing compounds, is directly applicable to pyridazine scaffolds. acs.org

The use of QSAR, often in combination with other computational methods like molecular docking, allows for the pre-screening of virtual libraries of compounds. nih.govbenthamdirect.com This prioritizes the synthesis of candidates with the highest predicted potency, saving significant time and resources in the drug discovery pipeline.

Applications of 4,5 Dimethoxypyridazine and Its Derivatives in Advanced Chemical Research

4,5-Dimethoxypyridazine as a Core Scaffold in Complex Molecule Synthesis

The inherent chemical functionalities of the this compound scaffold make it an attractive starting point for the synthesis of more complex molecular architectures. The pyridazine (B1198779) core can be strategically modified to construct intricate frameworks, including those with significant biological relevance.

Synthesis of Privileged Structures and Heterocyclic Hybrids

The concept of "privileged structures" refers to molecular scaffolds that can bind to multiple, distinct biological targets, making them highly valuable in drug discovery. mdpi.com The pyridazine nucleus is considered one such scaffold. researchgate.netresearchgate.net Its physicochemical properties, including its potential for hydrogen bonding and dipole interactions, distinguish it from other azines and make it an advantageous substitute for the more common phenyl ring in drug design. researchgate.net The bioisosteric replacement of a phenyl ring with a pyridazine ring can lead to compounds with lower lipophilicity and the potential for improved crystalline salt formation. researchgate.net

While direct examples focusing exclusively on this compound are specific, the synthetic utility of the 4,5-disubstituted pyridazine core is well-documented. For instance, 4,5-dicyanopyridazine (DCP) has been extensively used in hetero-Diels-Alder reactions with various dienophiles. These reactions provide access to complex cage compounds and serve as a direct route to variously substituted phthalonitriles, which are key precursors for phthalocyanines used in materials science. nih.gov This highlights the capability of the 4,5-disubstituted pyridazine scaffold to be elaborated into complex, polycyclic systems and heterocyclic hybrids.

Building Block for Biologically Active Molecules

The pyridazine ring is a core component of numerous compounds demonstrating a wide array of significant biological activities. researchgate.net Fused heterocyclic systems containing the pyridazine moiety, such as imidazo[1,2-b]pyridazines, have been extensively explored, leading to the development of molecules with anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov The successful kinase inhibitor ponatinib, which is based on an imidazo[1,2-b]pyridazine scaffold, has spurred further interest in this heterocyclic nucleus for therapeutic applications. nih.gov

Given this precedent, this compound represents a versatile starting material for accessing novel, biologically active molecules. The methoxy (B1213986) groups can be retained for their electronic influence or potentially serve as handles for further functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. The general importance of the pyridazine scaffold in medicinal chemistry underscores the potential of its 4,5-dimethoxy derivative as a key building block.

Table 1: Examples of Biological Activities Associated with Pyridazine-Containing Scaffolds

| Biological Activity | Scaffold Type | Reference |

|---|---|---|

| Anticancer | Imidazo[1,2-b]pyridazine | nih.gov |

| Anti-inflammatory | Imidazo[1,2-b]pyridazine | nih.gov |

| Antiviral | Imidazo[1,2-b]pyridazine | nih.gov |

| Antibacterial | Imidazo[1,2-b]pyridazine | nih.gov |

| Antifungal | Pyridazomycin | researchgate.net |

| Anti-hypertensive | General Pyridazines | researchgate.net |

Ligand Design for Catalytic Systems

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate to metal centers, making pyridazine derivatives effective ligands in organometallic chemistry and catalysis. The electronic properties and geometry of these ligands can be fine-tuned by substituents on the pyridazine ring, such as the methoxy groups in this compound, to modulate the activity and selectivity of the resulting metal complexes.

This compound in Water Oxidation Catalysis

The catalytic oxidation of water to molecular oxygen is a critical reaction for the development of artificial photosynthesis and solar fuel production systems. nih.gov Research has shown that pyridazine-based ligands can support highly active metal catalysts for this transformation. In one notable example, a dipyridyl-pyridazine N-chelating ligand was grafted onto the surface of SBA-15, a mesoporous silica material. nih.govuco.es Subsequent complexation with an iridium precursor, [IrCp*Cl2]2, resulted in a heterogeneous iridium catalyst. uco.es This material demonstrated efficient oxygen evolution in cerium(IV)-driven water oxidation. nih.gov The heterogeneous nature of the catalyst, supported by the stable SBA-15 structure, led to enhanced durability and performance compared to its homogeneous counterpart. nih.govuco.es

While this specific example uses a dipyridyl-pyridazine, it establishes the utility of the pyridazine core in designing robust water oxidation catalysts. The electronic properties of this compound could be harnessed to modulate the redox potential and catalytic activity of similar iridium or ruthenium-based systems, which are well-known for their water oxidation capabilities. researchgate.netresearchgate.net

Development of Organometallic Catalysts with Pyridazine Ligands

Beyond water oxidation, pyridazine ligands have been incorporated into a variety of organometallic catalysts for different chemical transformations. The ability of the pyridazine scaffold to stabilize metal centers in various oxidation states makes it a versatile component in catalyst design.

Key research findings include:

Ruthenium(II) Catalysts: Dinuclear Ru(II) complexes featuring a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand have shown excellent catalytic activity for the oxidation of alkenes to diketones. acs.org

Rhenium(I) Catalysts: Dinuclear tricarbonyl rhenium(I) complexes with bridging 1,2-diazine ligands, such as a 4,5-bipentyl-pyridazine derivative, are capable of electrocatalytically reducing carbon dioxide to carbon monoxide. researchgate.net

Cobalt(III) Catalysts: Air-stable cobalt(III) complexes with pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been explored as phosphine-free catalysts for the olefination of alcohols with sulfones. acs.org

Palladium(II) Catalysts: Palladium complexes incorporating pyridazine-based ligands have been investigated for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov

These examples demonstrate the broad applicability of pyridazine-containing ligands in organometallic catalysis. The specific substitution pattern on the pyridazine ring, such as the methoxy groups in this compound, can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's performance. sci-hub.st

Table 2: Pyridazine-Based Organometallic Catalysts and Their Applications

| Metal Center | Pyridazine Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Ruthenium(II) | Bridging Pyridazine-NHC | Alkene Oxidation | acs.org |

| Rhenium(I) | 4,5-Bipentyl-pyridazine | CO2 Reduction | researchgate.net |

| Iridium(III) | Dipyridyl-pyridazine | Water Oxidation | nih.govuco.es |

| Cobalt(III) | Pyridine-functionalized NHC | Olefination of Alcohols | acs.org |

Contributions to Materials Science: Focus on Energetic Materials Research

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. purdue.edu The development of new energetic materials often focuses on creating molecules with a high nitrogen content, a positive enthalpy of formation, and a good oxygen balance to ensure efficient energy release. mdpi.com

Heterocyclic compounds rich in nitrogen are frequently explored as core scaffolds for new energetic materials. uni-muenchen.de The pyridazine ring, containing an energetic N-N single bond and consisting of over 34% nitrogen by mass, possesses inherent characteristics desirable for an energetic material precursor. A common strategy in the design of energetic materials is the introduction of "explosophore" groups, such as nitro (–NO2) or azido (–N3) groups, onto a stable molecular backbone. mdpi.com

While there is no specific research detailing the use of this compound in the synthesis of energetic materials, its aromatic scaffold presents a plausible substrate for nitration reactions. The introduction of multiple nitro groups onto the pyridazine ring could potentially yield a high-density, nitrogen-rich energetic material. This synthetic approach is analogous to the production of well-known explosives like 2,4,6-trinitrotoluene (TNT) from toluene or the synthesis of 1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB). mdpi.combibliotekanauki.pl The methoxy groups on the this compound ring would influence the regioselectivity of such electrophilic nitration reactions. Therefore, this compound can be considered a potential, though currently unexplored, building block in the rational design of new energetic compounds.

Therefore, it is not possible to generate an article on the "" with a focus on energetic materials as outlined in the prompt. The requested topics of "Energetic Functionalization of Pyridazine Derivatives" and "Structure-Performance Relationships in Energetic Materials" in the context of this compound are not documented in the searched scientific domain.

Mechanistic Studies of Bioactivity of 4,5 Dimethoxypyridazine Analogues

Molecular Target Identification and Validation in Preclinical Models

A critical first step in elucidating the mechanism of action for any bioactive compound is the identification and validation of its molecular target. For pyridazine (B1198779) analogues, a range of targets have been identified, often implicated in cancer and other diseases. The process of preclinical drug target validation aims to build confidence that a specific molecular target is central to the disease's pathogenic mechanisms. drugtargetreview.com

Protein kinases are a prominent class of molecular targets for pyridazine derivatives due to their significant role in tumor biology. researchgate.net The inhibition of their signaling pathways is a recognized and effective therapeutic strategy in oncology. researchgate.net Specific kinases that have been proposed as probable enzymatic targets for pyridazine analogues include Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK1). tandfonline.comacs.org For instance, in silico studies have successfully proposed CDK2 as a likely target for certain 3,6-disubstituted pyridazines. tandfonline.com

Another identified target for a pyrazolo[3,4-d]pyridazine derivative is the X-linked inhibitor of apoptosis (XIAP). africaresearchconnects.comnih.gov XIAP is particularly interesting in cancer therapy because it is frequently overexpressed in tumors, which helps cancer cells survive and resist treatment. africaresearchconnects.comnih.gov The validation of such targets often involves a combination of computational modeling and experimental assays in preclinical models, such as cancer cell lines. drugtargetreview.comafricaresearchconnects.com For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was identified through molecular modeling to have a high binding affinity for the XIAP-BIR3 domain. africaresearchconnects.comnih.gov This was subsequently validated by observing its cytotoxic effects on various cancer cell lines, where it showed higher anti-tumor activity than the standard chemotherapy drug, cisplatin. africaresearchconnects.comnih.gov

The validation process confirms the initial hypothesis that modulating the activity of a specific molecular target can lead to a therapeutic effect, thereby justifying further development of the compound. drugtargetreview.com

Ligand-Receptor Interaction Analysis at the Molecular Level

Once a molecular target is identified, the next step is to characterize the interaction between the ligand (the pyridazine analogue) and the receptor (the target protein) in detail. This involves determining the strength of the interaction and understanding the physical and chemical forces that govern the binding.

Binding affinity quantifies the strength of the interaction between a ligand and its receptor. Several biophysical methods are employed to determine this, providing quantitative data such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Commonly used biophysical techniques include Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF), also known as the thermal shift assay (TSA). diva-portal.org SPR can determine the Kd by measuring the on and off rates of the molecular interaction in real-time. diva-portal.org DSF, on the other hand, measures the change in the thermal stability of a protein upon ligand binding, which can be used to rank compounds based on their relative affinity. diva-portal.org Spectrofluorometric methods and UV-absorption studies are also utilized to explore the binding mechanism between pyridazine derivatives and proteins like bovine serum albumin (BSA). researchgate.net

For pyridazine analogues, binding affinities have been determined against various targets. For example, a series of 3,6-disubstituted pyridazines were evaluated for their ability to inhibit CDK2, showing IC50 values in the nanomolar range. tandfonline.com Similarly, pyridazinone-based sulphonamide derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms, with inhibition constants (KI) also in the nanomolar range. nih.gov

Table 1: Inhibitory Activity of Pyridazine Analogues against Various Molecular Targets

| Compound/Analogue | Target | Inhibitory Concentration/Constant |

|---|---|---|

| Pyridazine 11m | CDK2 | IC50 = 20.1 nM tandfonline.com |

| Pyridazine 11h | CDK2 | IC50 = 43.8 nM tandfonline.com |

| Pyridazine 11l | CDK2 | IC50 = 55.6 nM tandfonline.com |

| Benzyloxy Pyridazine 5a | hCA II | KI = 5.3 nM nih.gov |

| Unsubstituted Pyridazine 3 | hCA XII | KI = 5.3 nM nih.gov |

| Pyridazine Sulphonamide 7f | hCA XII | KI = 8.7 nM nih.gov |

Understanding the specific binding mode of a ligand within its receptor's active or allosteric site is crucial for structure-based drug design. Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.comamazonaws.com These in silico studies provide valuable insights into potential hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. nih.govblumberginstitute.org

For pyridazine derivatives, molecular docking studies have been instrumental in elucidating their binding modes. For instance, the binding mode of a pyridazinone derivative, TR16, with the enzyme MAO-B was explored, revealing π-π contacts with key aromatic residues like Y326, Y398, and F343. mdpi.com The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for dual hydrogen-bonding, are significant in these drug-target interactions. nih.gov Modeling studies have shown that the pyridazine nitrogen atoms can engage in hydrogen-bonding interactions with the protein target, sometimes mediated by a water molecule. nih.gov Furthermore, the pyridazine ring can participate in π-π stacking interactions with aromatic residues like tyrosine in the binding pocket. nih.govblumberginstitute.org

Experimental techniques like X-ray crystallography provide high-resolution structural information on the ligand-receptor complex, confirming the predictions from molecular docking and revealing any conformational changes in the protein upon ligand binding.

Cellular and Biochemical Pathway Investigations

Beyond the direct interaction with their molecular target, it is essential to investigate the downstream effects of pyridazine analogues on cellular and biochemical pathways. These studies help to build a comprehensive picture of the compound's biological activity.

Many pyridazine derivatives exert their biological effects by inhibiting the activity of specific enzymes. nih.gov Kinetic studies are performed to determine the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. teachmephysiology.com

For example, kinetic analysis of novel pyridazinone derivatives revealed them to be competitive and reversible inhibitors of MAO-B. mdpi.com In competitive inhibition, the inhibitor binds to the same active site as the substrate, effectively competing with it. This type of inhibition can typically be overcome by increasing the substrate concentration. youtube.com Non-competitive inhibitors, on the other hand, bind to an allosteric (different) site on the enzyme, changing its conformation and reducing its catalytic efficiency without preventing substrate binding. teachmephysiology.comyoutube.com

Pyridazine-based compounds have been identified as inhibitors of several key enzyme families. In addition to MAO-B and the previously mentioned kinases, pyridazinone-based sulphonamides have been developed as multi-target inhibitors, targeting carbonic anhydrase, COX-2, and 5-LOX enzymes, all of which are implicated in inflammatory processes. nih.gov The carbamate (B1207046) class of compounds, which can include pyridazine structures, are often considered pseudo-irreversible inhibitors of enzymes like cholinesterases, forming a transient covalent bond that is later hydrolyzed to regenerate the free enzyme. nih.gov

A common mechanism of action for anticancer agents is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Several studies have shown that pyridazine analogues can effectively modulate these pathways in cancer cells.

Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment of cancer cells with certain pyridazine derivatives has been shown to cause cell cycle arrest, often in the G1 or G2/M phase. tandfonline.comnih.gov For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov

Furthermore, these compounds can trigger apoptosis. The induction of apoptosis is often quantified using assays like the Annexin V-FITC/PI dual staining assay. tandfonline.com Treatment with pyridazine analogues has led to a significant increase in the percentage of apoptotic cells compared to untreated controls. nih.gov For instance, PPD-1 treatment increased the apoptotic cell population in A549 cells from 0.57% to 10.06%. nih.gov

The molecular mechanisms underlying apoptosis induction often involve the modulation of key regulatory proteins. Studies have shown that pyridazine analogues can disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. africaresearchconnects.comnih.gov PPD-1 treatment, for example, led to a 7.28-fold increase in the expression of the pro-apoptotic Bax gene and a significant downregulation of the anti-apoptotic Bcl-2 gene to 0.22-fold of the control. nih.gov This shift in the Bcl-2/Bax ratio often leads to the activation of caspases (like caspase-3 and caspase-9), which are the executioners of apoptosis. nih.govnih.gov

Table 2: Effects of Pyridazine Analogues on Cell Cycle and Apoptosis

| Compound/Analogue | Cell Line | Effect | Key Findings |

|---|---|---|---|

| PPD-1 (Pyrazolo[3,4-d]pyridazine derivative) | A549 (Lung Cancer) | Cell Cycle Arrest & Apoptosis | Induces Sub G1 and G2/M arrest; Increases apoptotic cells from 0.57% to 10.06%. nih.gov |

| Pyridazine 11l | T-47D & MDA-MB-231 (Breast Cancer) | Cell Cycle Alteration & Apoptosis | Efficiently alters cell cycle progression and induces apoptosis. tandfonline.com |

| Pyridazine 11m | T-47D & MDA-MB-231 (Breast Cancer) | Cell Cycle Alteration & Apoptosis | Efficiently alters cell cycle progression and induces apoptosis. tandfonline.com |

| PPD-1 | A549 (Lung Cancer) | Modulation of Apoptotic Proteins | 7.28-fold increase in Bax expression; Bcl-2 expression inhibited to 0.22-fold. nih.gov |

| PPD-1 | A549 (Lung Cancer) | Caspase Activation | 7.19-fold increase in caspase-3 expression. nih.gov |

Future Perspectives and Challenges in 4,5 Dimethoxypyridazine Research

Innovations in Synthetic Methodologies for Complex Pyridazine (B1198779) Derivatives

The future development of novel compounds derived from 4,5-Dimethoxypyridazine is intrinsically linked to advancements in synthetic organic chemistry. Traditional methods for pyridazine synthesis often require harsh conditions and offer limited substituent diversity. The path forward lies in the adoption and refinement of modern synthetic strategies to build upon the this compound core.

Future research will likely focus on the late-stage functionalization of the this compound scaffold. Methodologies such as C-H activation will be pivotal, allowing for the direct introduction of new chemical moieties onto the pyridazine ring without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to novel derivatives. Furthermore, the methoxy (B1213986) groups on this compound can serve as versatile handles for chemical modification, enabling reactions like O-demethylation followed by etherification to introduce a wide range of substituents.

Moreover, cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, represent a powerful tool for constructing more complex, fused heterocyclic systems starting from pyridazine precursors. jocpr.com Applying such methodologies to this compound could yield novel polycyclic scaffolds with unique three-dimensional structures, which are highly sought after in drug discovery. The use of microwave-assisted synthesis is also expected to accelerate the discovery of new derivatives by significantly reducing reaction times and often improving yields. nih.gov

Table 1: Promising Synthetic Methodologies for this compound Diversification

| Methodology | Potential Application to this compound | Advantages |

|---|---|---|

| C-H Activation | Direct introduction of functional groups at positions 3 and 6. | High atom economy, reduced synthetic steps. |

| Cross-Coupling Reactions | Suzuki, Buchwald-Hartwig, and Sonogashira couplings at pre-functionalized positions. | Formation of C-C, C-N, and C-O bonds, high functional group tolerance. |

| Cycloaddition Reactions | Construction of fused polycyclic systems. | Access to novel and complex chemical space. |

| Microwave-Assisted Synthesis | Acceleration of derivatization reactions. | Reduced reaction times, improved yields, energy efficiency. nih.gov |

Synergistic Integration of Computational and Experimental Approaches

The convergence of computational chemistry and experimental synthesis is set to revolutionize the exploration of this compound's potential. In silico techniques are becoming indispensable for the rational design of new molecules and for predicting their properties before undertaking resource-intensive laboratory work.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. mdpi.comnih.gov Such theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes. Molecular docking simulations represent another critical computational tool, particularly for applications in medicinal chemistry. By modeling the interaction of virtual libraries of this compound derivatives with the binding sites of biological targets like kinases or other enzymes, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov

This computational-first approach, followed by targeted experimental synthesis and validation, creates an efficient feedback loop. For instance, after in silico screening identifies a promising derivative, it can be synthesized and tested in vitro. The experimental results can then be used to refine the computational models, improving their predictive accuracy for future rounds of design. This synergy minimizes the trial-and-error nature of traditional chemical research, saving time and resources while accelerating the discovery of functional molecules. mdpi.com

Expansion of Applications in Emerging Areas of Chemical Science

While the broader pyridazine class is known for a wide spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the specific applications for derivatives of this compound remain to be thoroughly explored. jocpr.comasianpubs.org The future will see a concerted effort to design and synthesize novel compounds from this scaffold for use in emerging scientific fields.

In medicinal chemistry , this compound serves as an attractive starting point for developing targeted therapeutics. The pyridazine core is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. asianpubs.orgnih.gov Research efforts could focus on developing derivatives as inhibitors of specific enzymes, such as c-Jun N-terminal kinases (JNKs), which are implicated in cancer and inflammatory diseases. nih.gov The dual hydrogen bond-accepting capacity of the adjacent nitrogen atoms can be crucial for strong and specific binding to protein targets. nih.gov

Beyond medicine, there is potential for this compound derivatives in materials science . The planar, electron-rich nature of the pyridazine ring, combined with the potential for π-π stacking interactions, makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methoxy groups can be used to tune the electronic properties and solubility of these materials. Furthermore, the nitrogen atoms provide potential coordination sites for creating metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Addressing Challenges in Scaffold Diversification and Target Specificity

Despite its potential, research on this compound faces several challenges that must be addressed to unlock its full utility. A primary hurdle is achieving efficient and selective scaffold diversification . While the methoxy groups offer a route for functionalization, developing reactions that can selectively modify one position over another on the pyridazine ring can be difficult. Overcoming this requires the development of more sophisticated synthetic methods, potentially involving advanced protecting group strategies or highly selective catalysts.

In the context of drug discovery, achieving target specificity is a paramount challenge. Many pyridazine-based compounds exhibit broad biological activity, which can lead to off-target effects and toxicity. dntb.gov.ua Future research must focus on designing derivatives of this compound that can discriminate between closely related biological targets, such as different isoforms of a protein kinase. This requires a deep understanding of structure-activity relationships (SAR), often elucidated through the synergistic computational and experimental approaches mentioned earlier. Hybridization strategies, where the this compound core is combined with other pharmacophores known to bind to a specific target, could be a fruitful avenue for improving specificity. dntb.gov.ua

Another challenge lies in the physicochemical properties of the resulting compounds. The inherent polarity of the pyridazine ring can be advantageous, but it must be carefully balanced to ensure drug-like properties such as cell permeability and metabolic stability. The diversification of the scaffold must therefore be guided not only by target affinity but also by optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the common synthetic routes for preparing 4,5-Dimethoxypyridazine, and what reaction conditions are critical for optimal yield?

- Methodological Answer : this compound is typically synthesized via multi-step organic reactions. A common approach involves methoxylation of pyridazine precursors using nucleophilic substitution (SN2) under controlled pH (e.g., alkaline conditions) and temperature (60–100°C). Key steps include:

- Substrate preparation : Starting with halogenated pyridazines (e.g., 4,5-dichloropyridazine) to enable methoxy group introduction .

- Reaction optimization : Use of anhydrous solvents (tetrahydrofuran or acetonitrile) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .

- Purification : Column chromatography or recrystallization to isolate the product.

Yields are highly dependent on avoiding moisture and maintaining stoichiometric excess of methoxide sources (e.g., NaOMe) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and methoxy group integration. 2D techniques (COSY, HMBC) resolve coupling interactions and verify regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust respirator) is advised during bulk handling .

- Engineering Controls : Use fume hoods for synthesis/purification steps to limit inhalation exposure .

- Storage : Store in airtight containers under inert gas, away from oxidizers and moisture. Monitor degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can computational chemistry address regioselectivity challenges in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) predict regioselectivity by analyzing transition-state energies and frontier molecular orbitals. For example:

- Electrostatic Potential Maps : Identify electron-rich/depleted regions to anticipate nucleophilic/electrophilic attack sites .

- Kinetic vs. Thermodynamic Control : Simulations differentiate between reaction pathways under varying temperatures .

Validation requires experimental cross-checking using deuterated analogs or isotopic labeling .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to minimize variability .

- SAR Analysis : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate activity-contributing moieties .

- Structural Biology : X-ray co-crystallography or molecular docking reveals binding modes with targets (e.g., kinases) to explain divergent results .